molecular formula C18H20ClN3O2S B2413013 3-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)benzonitrile hydrochloride CAS No. 1351659-39-6

3-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)benzonitrile hydrochloride

Cat. No. B2413013
CAS RN: 1351659-39-6
M. Wt: 377.89
InChI Key: UJYWFXBCZFJISD-UHFFFAOYSA-N
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Description

The compound “3-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)benzonitrile hydrochloride” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene-based analogs have been synthesized by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The structure of the compound can be elucidated from spectral information .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Antinociceptive Activity

Chalcone has been investigated for its antinociceptive effects. In a study using adult zebrafish, chalcone demonstrated a reduction in nociceptive behavior. Furthermore, it reversed acute and chronic hyperglycemia induced by post-treatment and reduced carrageenan-induced abdominal edema. These findings suggest its potential as an analgesic agent .

Anti-Inflammatory Properties

Chalcone exhibited anti-inflammatory activity by reducing carrageenan-induced abdominal edema in zebrafish. Additionally, it inhibited nitric oxide (NO) production in J774A.1 cells. These results highlight its potential as an anti-inflammatory compound .

Hypoglycemic Effect

Chalcone effectively reduced hyperglycemia in zebrafish. It could be explored further as a potential treatment for diabetes, given its ability to modulate glucose levels .

Tyrosinase Inhibition

The catechol moiety (2,4-dihydroxyl groups) of chalcone plays a crucial role in tyrosinase inhibition. This property could be relevant in cosmetic formulations or treatments related to melanin synthesis .

Excited-State Proton Transfer Mechanisms

Chalcone has been studied for its excited-state intramolecular proton transfer (ESIPT) mechanisms. Understanding these processes can have implications in fields such as photophysics and photochemistry .

Thiophene Derivatives Synthesis

Chalcone contains a thiophene ring (thiophen-2-yl), making it valuable for synthesizing thiophene derivatives. These derivatives have diverse applications, including in materials science and organic electronics .

Future Directions

Thiophene derivatives continue to be a focus of research due to their wide range of applications and potential biological effects . Future research may focus on developing new synthesis methods, exploring additional applications, and further understanding the biological effects of these compounds .

properties

IUPAC Name

3-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazine-1-carbonyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S.ClH/c19-12-14-3-1-4-15(11-14)18(23)21-8-6-20(7-9-21)13-16(22)17-5-2-10-24-17;/h1-5,10-11,16,22H,6-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYWFXBCZFJISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=CC(=C3)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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